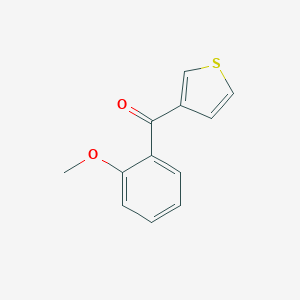

3-(2-Methoxybenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAKRXIKWPTTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546627 | |

| Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109106-65-2 | |

| Record name | (2-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(2-Methoxybenzoyl)thiophene: A Technical Guide for Advanced Drug Development

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(2-Methoxybenzoyl)thiophene, a heterocyclic ketone with significant potential as a scaffold in medicinal chemistry and materials science. We navigate the critical challenge of regioselectivity in the electrophilic substitution of the thiophene ring, moving beyond standard protocols to delineate a robust and validated synthetic strategy. This document furnishes researchers and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed experimental protocols, and the critical decision-making processes that underpin the successful synthesis of the target compound, with a primary focus on the Friedel-Crafts acylation pathway.

Introduction: The Significance and Synthetic Challenge

Thiophene-based compounds are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an aroyl group, such as 2-methoxybenzoyl, creates a versatile ketone moiety that serves as a cornerstone for further molecular elaboration. The target molecule, this compound, is a key intermediate for building more complex molecular architectures, including potential tubulin polymerization inhibitors and other therapeutic agents.[1][2]

The primary challenge in its synthesis lies in controlling the regioselectivity of the thiophene ring's acylation. Standard electrophilic substitution reactions on unsubstituted thiophene, such as the Friedel-Crafts acylation, overwhelmingly favor substitution at the C2 position. This preference is due to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) formed during C2 attack, which can be delocalized over more atoms, including the sulfur, compared to the intermediate from C3 attack.[3] Therefore, a direct acylation of thiophene is not a viable route for the synthesis of the 3-substituted isomer. This guide will focus on the foundational Friedel-Crafts methodology as the core reaction type, while discussing the necessary strategic modifications to achieve the desired 3-substitution.

Strategic Approach: The Friedel-Crafts Acylation

The most direct and widely employed method for forming aryl-aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid.

Causality in Catalyst Selection

For the acylation of electron-rich and sensitive heterocycles like thiophene, the choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is a powerful and common catalyst, its high reactivity often leads to polymerization of the thiophene ring, significantly reducing the yield of the desired product.[4] Tin(IV) chloride (SnCl₄) is a milder Lewis acid that effectively promotes the acylation while minimizing undesirable side reactions, making it the catalyst of choice for this transformation.[4][5] Other Lewis acids like titanium(IV) chloride (TiCl₄) have also been used effectively in related acylations.[6]

The Regioselectivity Imperative

As established, direct acylation of thiophene yields the 2-acylthiophene. To synthesize this compound, a strategy must be employed to direct the electrophile to the C3 position. The most common and reliable industrial approach involves using a pre-functionalized starting material, such as 3-bromothiophene or 3-lithiothiophene. However, for the purpose of this guide, we will detail the general and widely-understood protocol for a model Friedel-Crafts acylation on thiophene to illustrate the core principles, while noting this yields the C2 isomer. The adaptation of this protocol for a C3-functionalized starting material is a subsequent, logical step for the experienced chemist.

Part I: Synthesis of the Acylating Agent: 2-Methoxybenzoyl Chloride

The first stage of the synthesis is the preparation of the requisite acylating agent, 2-methoxybenzoyl chloride, from commercially available 2-methoxybenzoic acid.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is a poor leaving group and must be activated. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it converts the hydroxyl into a chlorosulfite intermediate, a far superior leaving group. The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, driving the reaction to completion.[7]

Experimental Protocol: Synthesis of 2-Methoxybenzoyl Chloride

Disclaimer: This protocol must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Charging: To the flask, add 2-methoxybenzoic acid (15.2 g, 0.1 mol).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (11 mL, 0.15 mol, 1.5 equivalents) to the flask at room temperature with stirring. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Gently heat the reaction mixture to reflux (approx. 75-80°C) using a heating mantle. Maintain reflux for 2-3 hours, or until the evolution of gases ceases. The reaction progress can be monitored by observing the dissolution of the solid 2-methoxybenzoic acid.

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure. The remaining crude 2-methoxybenzoyl chloride is then purified by vacuum distillation.

Visualization of Reagent Synthesis

Caption: Workflow for the synthesis of 2-methoxybenzoyl chloride.

Part II: Core Synthesis via Friedel-Crafts Acylation

This section details the Lewis acid-catalyzed acylation of thiophene. As a model, this protocol uses unsubstituted thiophene, which will primarily yield 2-(2-Methoxybenzoyl)thiophene.

Experimental Protocol: Acylation of Thiophene

Disclaimer: This protocol involves highly corrosive and moisture-sensitive reagents. It must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus.

-

Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet, add thiophene (8.4 g, 0.1 mol) and a dry, non-reactive solvent such as benzene (200 mL) or dichloromethane.

-

Reagent Addition: Add the freshly prepared 2-methoxybenzoyl chloride (17.1 g, 0.1 mol) to the thiophene solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Catalyst Addition: While stirring vigorously, add tin(IV) chloride (SnCl₄) (26.0 g, 0.1 mol) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5-10°C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and cautiously hydrolyze the reaction complex by adding a mixture of crushed ice and concentrated hydrochloric acid (100 g ice, 10 mL HCl). This will decompose the tin complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a mixture of isomers, predominantly the 2-acylthiophene. Purify the product via vacuum distillation or column chromatography on silica gel to isolate the desired isomer.[8]

Quantitative Data Summary

The following table summarizes typical parameters for Friedel-Crafts acylation of thiophene derivatives. Note that yields are highly dependent on the specific substrate and reaction conditions.

| Parameter | Value / Condition | Rationale / Reference |

| Thiophene Substrate | Thiophene | Model for demonstrating acylation.[4] |

| Acylating Agent | 2-Methoxybenzoyl Chloride | Provides the desired aroyl moiety.[9] |

| Lewis Acid Catalyst | Tin(IV) Chloride (SnCl₄) | Milder catalyst, prevents polymerization.[4][5] |

| Molar Ratio (Thiophene:Acyl Chloride:SnCl₄) | 1 : 1 : 1 | Stoichiometric amounts are typically required.[4] |

| Solvent | Benzene or Dichloromethane | Inert solvent for the reaction. |

| Reaction Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products. |

| Typical Yield | 60-85% (for 2-acyl isomer) | Highly variable; depends on purity of reagents. |

Visualization of Reaction Mechanism

Caption: Mechanism of the SnCl₄-catalyzed Friedel-Crafts acylation.

References

-

Tin(IV) chloride - Wikipedia. Available at: [Link]

- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents.

-

Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Available at: [Link]

-

Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - ResearchGate. Available at: [Link]

-

Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones - ResearchGate. Available at: [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available at: [Link]

-

2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 - Shree Sulphurics. Available at: [Link]

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed Central. Available at: [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. Available at: [Link]

-

2-acetothienone - Organic Syntheses Procedure. Available at: [Link]

- US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents.

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. Available at: [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. Available at: [Link]

- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents.

- US2492629A - Acylation of thiophene - Google Patents.

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

- US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents.

-

process for the purification of thiophenes - Justia Patents. Available at: [Link]

-

Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

- US20090318710A1 - Process for the purification of thiophenes - Google Patents.

Sources

- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 6. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. patents.justia.com [patents.justia.com]

- 9. 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 [shreesulphuric.com]

3-(2-Methoxybenzoyl)thiophene chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Methoxybenzoyl)thiophene

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic ketone of significant interest in synthetic and medicinal chemistry. The document delves into the molecule's core chemical and physical properties, spectroscopic profile, and principal synthetic methodologies. Furthermore, it explores the compound's chemical reactivity, focusing on the interplay between the electron-rich thiophene ring and the methoxy-substituted benzoyl group. A key focus is placed on its emerging role as a versatile building block in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering expert insights into the practical application and scientific context of this valuable chemical entity.

Introduction to this compound

Chemical Identity and Nomenclature

This compound is a diaryl ketone featuring a thiophene ring acylated at the 3-position with a 2-methoxybenzoyl group. The presence of the sulfur-containing thiophene heterocycle, a well-known pharmacophore, combined with the substituted benzene ring, imparts a unique set of electronic and steric properties to the molecule.[1][2] Thiophene and its derivatives are recognized as important structural motifs in a vast number of FDA-approved drugs, highlighting their value in medicinal chemistry.[1]

Structural Features and Significance

The molecule's structure is characterized by three key components:

-

Thiophene Ring: An aromatic, five-membered heterocycle containing a sulfur atom. It is considered a bioisostere of a benzene ring and is known for its high reactivity in electrophilic substitution reactions, typically at the C2 and C5 positions.[2][3]

-

Ketone Linker: The carbonyl group acts as a rigid linker, influencing the relative orientation of the two aromatic rings. Its electronic properties also modulate the reactivity of the adjacent thiophene ring.

-

2-Methoxybenzoyl Group: The methoxy group at the ortho position of the benzene ring can influence the molecule's conformation through steric effects and can participate in hydrogen bonding or metal chelation, which is often crucial for receptor binding in biological systems.

Relevance in Medicinal Chemistry and Drug Discovery

Heterocyclic scaffolds are foundational to modern drug design, as the inclusion of heteroatoms like sulfur can significantly alter a molecule's physicochemical properties, such as solubility, metabolic stability, and receptor affinity.[1] The benzoyl-thiophene framework, in particular, has been identified as a privileged structure. Derivatives of this scaffold have demonstrated potent biological activities, most notably as inhibitors of tubulin polymerization, a key target for anticancer therapies.[4][5] As such, this compound serves as a critical intermediate and a molecular scaffold for the synthesis of new, potentially patentable chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Properties

Summary of Physical Properties

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 109106-65-2 | [6] |

| Molecular Formula | C₁₂H₁₀O₂S | [6] |

| Molecular Weight | 218.27 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Melting Point | Not explicitly reported; isomer 2-(4-Methoxybenzoyl)thiophene melts at 74-75 °C.[7][8] | N/A |

Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques. The expected spectral characteristics are detailed below.

The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the methoxy group.

-

Thiophene Protons: Three protons on the thiophene ring (at C2, C4, and C5) would appear in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic coupling constants.

-

Benzoyl Protons: Four protons on the methoxy-substituted benzene ring would also appear in the aromatic region (~6.9-7.8 ppm).

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group would be observed in the upfield region, typically around 3.8-4.0 ppm.[9]

The carbon NMR spectrum provides complementary information, with characteristic shifts for the carbonyl, aromatic, and methoxy carbons.

-

Carbonyl Carbon: A signal in the downfield region, approximately at 185-195 ppm, is indicative of the ketone functional group.[10]

-

Aromatic Carbons: Multiple signals between 110-140 ppm would correspond to the carbons of the thiophene and benzene rings.

-

Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy group's carbon atom.[11]

IR spectroscopy is particularly useful for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band between 1640-1670 cm⁻¹ confirms the presence of the conjugated ketone.

-

C-O Stretch: A distinct band around 1240-1260 cm⁻¹ is characteristic of the aryl ether linkage.[9]

-

Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, confirm the aromatic nature of the rings.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The spectrum would show a prominent molecular ion peak at an m/z value of 218, corresponding to the molecular weight of the compound.[6]

-

Fragmentation: Common fragmentation pathways would include the cleavage of the benzoyl cation (m/z = 135) and the thienyl ketone fragment.

Caption: Summary of expected spectroscopic data for the molecule.

Synthesis and Manufacturing

Overview of Synthetic Strategies

The most direct and industrially scalable approach for synthesizing this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves treating an aromatic substrate (thiophene) with an acylating agent (2-methoxybenzoyl chloride) in the presence of a Lewis acid catalyst.

A critical challenge in this synthesis is controlling the regioselectivity. Thiophene is inherently more reactive at the C2 position than the C3 position.[3] Therefore, achieving selective acylation at the C3 position often requires specialized conditions, such as using specific catalysts or starting with a pre-functionalized thiophene ring that directs the incoming electrophile to the desired position.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Thiophene

-

2-Methoxybenzoyl chloride

-

Lewis Acid Catalyst (e.g., SnCl₄, AlCl₃)

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric Acid (1M aq.)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous DCM and the Lewis acid catalyst (e.g., SnCl₄). The mixture is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 2-methoxybenzoyl chloride in anhydrous DCM is added dropwise to the cooled catalyst suspension under a nitrogen atmosphere. The mixture is stirred for 15-20 minutes.

-

Thiophene Addition: Thiophene, dissolved in anhydrous DCM, is then added slowly via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction is allowed to stir at 0 °C and may be gradually warmed to room temperature. Progress is monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of crushed ice and 1M HCl.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: A generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its constituent functional groups.

Reactivity of the Thiophene Ring

The benzoyl group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic aromatic substitution. Any subsequent substitution would be directed primarily to the C5 position, which remains the most activated site on the deactivated ring. The C-H bonds of the thiophene ring, particularly at the C2 position, can be deprotonated using strong organolithium bases, creating a nucleophilic thienyllithium species.[2] This intermediate can then be reacted with various electrophiles to introduce new functional groups.

Reactivity of the Ketone Functional Group

The carbonyl group is susceptible to nucleophilic attack. It can be:

-

Reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Completely removed (deoxygenated) to a methylene bridge (-CH₂-) via methods such as the Wolff-Kishner or Clemmensen reduction, yielding 3-(2-methoxybenzyl)thiophene.

-

Converted to other functional groups, such as oximes or hydrazones, by reacting with hydroxylamine or hydrazine derivatives, respectively.

Applications in Drug Development

Role as a Key Scaffold and Intermediate

The true value of this compound lies in its application as a molecular scaffold for building more complex, biologically active molecules. The thiophene core is a staple in medicinal chemistry, and the benzoyl moiety provides a vector for exploring structure-activity relationships (SAR).[1][12]

Precursor to Tubulin Polymerization Inhibitors

Extensive research has identified 2-(trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer drugs.[4][13] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[5]

This compound is a close structural analog and a valuable starting material for synthesizing novel compounds that target this same pathway. By modifying the substitution pattern on either the thiophene or the benzoyl ring, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The methoxy group is a particularly important feature in many known tubulin inhibitors, contributing to binding affinity.[5]

Caption: Inhibition of tubulin polymerization by benzoyl-thiophene scaffolds.

Conclusion and Future Perspectives

This compound is more than a simple chemical compound; it is a strategic building block for the advancement of medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an ideal starting point for the development of novel therapeutics. The established success of the benzoyl-thiophene scaffold as a tubulin polymerization inhibitor provides a strong rationale for its further exploration. Future research will likely focus on leveraging this core to create libraries of new analogs with improved efficacy and drug-like properties, targeting not only cancer but potentially other diseases where microtubule dynamics play a role.

References

-

Romagnoli, R., Baraldi, PG., Prencipe, F., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. Retrieved January 12, 2026, from [Link]

-

Shafiee, M., & D'Souza, C. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Thiophene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Jones, C. D., & Suarez, T. (2000). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.

-

Prachayasittikul, V., Prachayasittikul, S., & Prachayasittikul, V. (2017). Therapeutic importance of synthetic thiophene. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Hayrapetyan, S., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Chemistry of Heterocyclic Compounds. Retrieved January 12, 2026, from [Link]

-

Tron, G. C., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Romagnoli, R., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Retrieved January 12, 2026, from [Link]

- Jones, C. D., & Suarez, T. (1996). Process for the synthesis of benzo[b]thiophenes. Google Patents.

-

Singh, S. K., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. Retrieved January 12, 2026, from [Link]

-

Appenroth, K., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI. Retrieved January 12, 2026, from [Link]

-

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

3-Methoxybenzenethiol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. Retrieved January 12, 2026, from [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Thieme. Retrieved January 12, 2026, from [Link]

-

Lin, G., et al. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. eprajournals.com [eprajournals.com]

- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 109106-65-2 [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 4160-63-8 C12H10O2S 2-(4-METHOXYBENZOYL)THIOPHENE, CasNo.4160-63-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. rsc.org [rsc.org]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 3-(2-Methoxybenzoyl)thiophene

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Methoxybenzoyl)thiophene

Abstract

This technical guide provides a comprehensive exploration of the , a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective is to move beyond mere data presentation and delve into the causal relationships that govern spectroscopic outcomes. This document is structured to offer field-proven insights, ensuring that each analytical step is understood within a framework of scientific integrity and experimental logic. We will dissect the molecule's structural features and predict its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Each section includes not only the expected data but also the underlying principles and detailed experimental protocols, providing a self-validating system for researchers.

Introduction and Molecular Structure

This compound is a diaryl ketone featuring a thiophene ring linked at its 3-position to the carbonyl carbon of a benzoyl group, which is further substituted with a methoxy group at the ortho-position. The molecular formula is C₁₂H₁₀O₂S, and it has a molecular weight of 218.27 g/mol .[1][2] The accurate characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic analysis provides a non-destructive and highly detailed fingerprint of the molecule's electronic and structural composition. The conjugation between the thiophene and the methoxy-substituted benzene ring through the ketone linker creates a unique electronic system that dictates its spectroscopic behavior.

Caption: Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton types and their neighboring protons. The electron-withdrawing nature of the carbonyl group and the electronic effects of the thiophene sulfur and methoxy oxygen atoms create a dispersed and informative spectrum.

Expected Chemical Shifts (δ) and Multiplicities:

-

Thiophene Protons (3H): These protons will appear in the aromatic region (7.0-8.0 ppm). The proton at the 2-position will likely be the most downfield due to its proximity to the electron-withdrawing benzoyl group.

-

Benzoyl Protons (4H): The four protons on the methoxy-substituted benzene ring will also reside in the aromatic region (typically 6.8-7.8 ppm). Their shifts are influenced by the ortho-methoxy group (electron-donating) and the meta-carbonyl group (electron-withdrawing), leading to a complex splitting pattern.

-

Methoxy Protons (3H): A sharp, distinct singlet is expected around 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, expected in the 185-195 ppm range. Ketone carbonyls in similar aromatic systems are found in this region.[4]

-

Aromatic Carbons (10C): The ten carbons of the thiophene and benzene rings will appear between 120-160 ppm. The carbon attached to the methoxy group will be shifted downfield (around 155-160 ppm), while the carbons directly attached to the carbonyl and sulfur atoms will also show distinct downfield shifts.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically around 55-60 ppm.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID) data. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Figure 2: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent technique for identifying the functional groups present in a compound.

Characteristic Vibrational Frequencies (cm⁻¹):

-

C=O Stretch (Ketone): A very strong and sharp absorption band is the most prominent feature, expected between 1650-1680 cm⁻¹. The conjugation with both aromatic rings lowers the frequency from that of a simple aliphatic ketone. For comparison, thiophene-2-carbaldehyde exhibits its C=O stretch at 1665 cm⁻¹.[6]

-

Aromatic C-H Stretch: A medium intensity band appearing just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.[7]

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): A strong, characteristic band for the asymmetric stretch is expected around 1230-1270 cm⁻¹.

-

C-S Stretch (Thiophene): These vibrations are often weak and can be difficult to assign definitively but typically appear in the fingerprint region below 900 cm⁻¹.[8]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound makes it a strong chromophore.

Expected Electronic Transitions:

-

π → π* Transitions: Strong absorption bands are expected due to the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the conjugated aromatic system. These typically occur below 300 nm. Benzophenones show a strong π → π* transition around 250 nm.[9]

-

n → π* Transitions: A weaker, longer-wavelength absorption is expected from the promotion of a non-bonding (n) electron from the carbonyl oxygen to a π* anti-bonding orbital. This transition is often observed between 330-360 nm for benzophenone derivatives.[9] The presence of the thiophene ring and the electron-donating methoxy group are expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzophenone.[10][11]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). A typical concentration is around 10⁻⁵ to 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second cuvette with the same solvent and place it in the sample beam path to record a baseline.

-

Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution. Scan the absorbance from approximately 200 nm to 500 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from fragmentation patterns.

Expected Mass Spectrum Features:

-

Molecular Ion Peak [M]⁺•: The spectrum will show a prominent peak at m/z = 218, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways: Alpha-cleavage on either side of the carbonyl group is a primary fragmentation route for ketones.

-

Loss of Thienyl Radical: Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in a fragment ion at m/z = 135 , corresponding to the [C₈H₇O₂]⁺ (methoxybenzoyl) cation. This is often a very stable and abundant fragment.

-

Loss of Methoxybenzoyl Radical: Cleavage of the bond between the carbonyl carbon and the benzene ring would yield a fragment ion at m/z = 111 , corresponding to the [C₅H₃OS]⁺ (3-thenoyl) cation.

-

Other fragments may arise from the loss of small molecules like CO (m/z 28) or OCH₃ (m/z 31) from primary fragment ions.

-

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Caption: Figure 3: General workflow for Mass Spectrometry analysis.

Summary of Spectroscopic Data

The table below consolidates the expected key data points from the multi-technique .

| Technique | Parameter | Expected Value / Observation | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~7.0 - 8.0 ppm | Aromatic Protons (Thiophene & Benzene) |

| Chemical Shift (δ) | ~3.8 - 4.0 ppm | Methoxy (-OCH₃) Protons | |

| ¹³C NMR | Chemical Shift (δ) | ~185 - 195 ppm | Carbonyl Carbon (C=O) |

| Chemical Shift (δ) | ~120 - 160 ppm | Aromatic Carbons | |

| Chemical Shift (δ) | ~55 - 60 ppm | Methoxy Carbon (-OCH₃) | |

| IR | Wavenumber (cm⁻¹) | ~1650 - 1680 cm⁻¹ | C=O Stretch (Ketone) |

| Wavenumber (cm⁻¹) | ~3050 - 3150 cm⁻¹ | Aromatic C-H Stretch | |

| Wavenumber (cm⁻¹) | ~1230 - 1270 cm⁻¹ | Asymmetric C-O-C Stretch (Ether) | |

| UV-Vis | λₘₐₓ | ~250 - 270 nm | π → π* Transition |

| λₘₐₓ | ~330 - 360 nm | n → π* Transition | |

| MS (EI) | m/z | 218 | Molecular Ion Peak [M]⁺• |

| m/z | 135 | [M - C₄H₃S]⁺ Fragment | |

| m/z | 111 | [M - C₈H₇O₂]⁺ Fragment |

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR defines the precise carbon-hydrogen framework, IR confirms the presence of key functional groups, UV-Vis reveals the nature of the conjugated electronic system, and MS establishes the molecular weight and likely fragmentation points. This guide provides the foundational data and experimental rationale necessary for researchers to confidently characterize this compound and its derivatives, ensuring both scientific integrity and the advancement of their research objectives.

References

- Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- Appendix - Analytical Data of Products. (n.d.).

- Supporting Information - MPG.PuRe. (n.d.).

-

Chemistry LibreTexts. (2021). UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]

- Imoto, E., Motoyama, R., & Oae, S. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

-

Voitsekhivska, I., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 27(18), 6049. [Link]

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Danel, K., et al. (2006). Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 264-271. [Link]

-

NIST. (n.d.). Thiophene: Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]

-

Fargier, Y., et al. (2020). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5, 423-427. [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

NIST. (n.d.). 3-Methylbenzothiophene: Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | 109106-65-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Methoxybenzoyl)thiophene

Abstract

3-(2-Methoxybenzoyl)thiophene, more commonly known in scientific literature as KB-R7943, is a potent pharmacological tool extensively studied for its role in modulating intracellular calcium homeostasis. Initially developed as a selective inhibitor of the reverse mode of the plasma membrane Na+/Ca2+ exchanger (NCX), subsequent research has unveiled a more complex polypharmacological profile. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of KB-R7943, synthesizing data from numerous studies to offer an authoritative resource for researchers, scientists, and drug development professionals. We will delve into its primary target, the NCX, explore its significant off-target effects on mitochondrial function and other ion channels, and detail the experimental methodologies used to elucidate these mechanisms.

Introduction: The Genesis of a Key Calcium Modulator

Calcium (Ca2+) is a ubiquitous second messenger critical for a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell death. The precise spatial and temporal control of intracellular Ca2+ concentrations ([Ca2+]i) is therefore paramount for cellular function. The Na+/Ca2+ exchanger (NCX) is a key protein in the plasma membrane that helps maintain this delicate balance by transporting Ca2+ ions across the membrane against their concentration gradient, powered by the electrochemical gradient of sodium (Na+) ions.[1][2]

The NCX can operate in two modes: a "forward" mode that extrudes Ca2+ from the cell and a "reverse" mode that allows Ca2+ to enter the cell.[3] While the forward mode is typically dominant, the reverse mode can become pathologically significant under conditions of cellular stress, such as ischemia, where intracellular Na+ levels rise, leading to a detrimental Ca2+ overload.[4]

It was in the context of mitigating this pathological Ca2+ influx that this compound, or KB-R7943, was developed. It emerged as a prototype isothiourea derivative designed to selectively inhibit the reverse mode of the NCX, offering a potential therapeutic strategy for conditions like ischemia-reperfusion injury.[5] However, as this guide will detail, its mechanism of action is far from simple, encompassing a range of molecular targets that contribute to its overall cellular effects.

The Primary Target: Inhibition of the Na+/Ca2+ Exchanger (NCX)

The principal and most widely cited mechanism of action for KB-R7943 is the inhibition of the Na+/Ca2+ exchanger.[5][6]

Mode of Action: Preferential Blockade of Reverse-Mode NCX

The defining characteristic of KB-R7943 is its preferential inhibition of the reverse (Ca2+ entry) mode of the NCX over the forward (Ca2+ exit) mode.[4][6] This selectivity is therapeutically advantageous, as it allows the inhibitor to specifically target the pathological influx of Ca2+ that occurs during events like cardiac ischemia-reperfusion, without disrupting the essential, physiological extrusion of Ca2+ via the forward mode.[4] Studies using giant excised patch-clamp techniques on oocytes expressing the cardiac NCX1 isoform have confirmed that KB-R7943 preferentially inhibits the outward currents associated with the reverse mode.[4]

Isoform Specificity

The NCX family consists of three main isoforms (NCX1, NCX2, and NCX3) with distinct tissue distributions.[1] NCX1 is widely expressed, notably in the heart, while NCX2 and NCX3 are found predominantly in the brain and skeletal muscle. KB-R7943 has been shown to inhibit all three isoforms, with some reports suggesting a slightly higher potency for NCX3.[7]

A Polypharmacological Profile: Key Off-Target Effects

While NCX inhibition is its primary function, a significant body of evidence reveals that KB-R7943 interacts with several other crucial cellular targets. Understanding this polypharmacology is critical for the correct interpretation of experimental data and for appreciating the full spectrum of its biological activity.[8][9]

Mitochondrial Targets: A Dual Impact

Perhaps the most significant off-target effects of KB-R7943 occur at the level of the mitochondria.

-

Inhibition of Mitochondrial Complex I: Multiple studies have demonstrated that KB-R7943 is an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[8][9][10] This action is independent of its effect on the NCX. By inhibiting Complex I, KB-R7943 can impede mitochondrial respiration, leading to depolarization of the mitochondrial membrane and a decrease in ATP synthesis.[8] This effect was confirmed by showing that KB-R7943 inhibited respiration in isolated brain mitochondria when using Complex I substrates (e.g., glutamate, pyruvate) but not when using a Complex II substrate (succinate).[8][9]

-

Inhibition of the Mitochondrial Ca2+ Uniporter (MCU): KB-R7943 has been identified as a potent inhibitor of the mitochondrial Ca2+ uniporter, the primary channel responsible for Ca2+ uptake into the mitochondrial matrix.[11][12] The IC50 for MCU inhibition (around 5.5 µM) is comparable to that for reverse-mode NCX inhibition.[11][12] By blocking the MCU, KB-R7943 can prevent mitochondrial Ca2+ overload, a key event in the induction of cell death pathways.[12]

-

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Further complicating its mitochondrial pharmacology, KB-R7943 has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP).[13] The opening of the mPTP is a critical event in calcium-induced cell death, leading to the collapse of the mitochondrial membrane potential. By preventing mPTP opening, KB-R7943 confers protection against cell death, an effect that correlates with its ability to prevent mitochondrial depolarization induced by calcium ionophores.[13]

Ion Channel Modulation

Beyond the NCX and mitochondrial targets, KB-R7943 also affects other plasma membrane ion channels:

-

N-methyl-D-aspartate (NMDA) Receptors: In hippocampal neurons, KB-R7943 acts as a blocker of NMDA receptors, inhibiting the ion currents they mediate.[8][9] This action contributes to its neuroprotective effects by reducing excitotoxic Ca2+ influx through this major neuronal glutamate receptor.[6][8]

-

Other Channels: Research has also indicated that KB-R7943 can block L-type voltage-gated Ca2+ channels, store-operated Ca2+ influx, and certain Transient Receptor Potential (TRP) channels.[9]

The following diagram illustrates the multiple targets of KB-R7943.

Caption: Multi-target mechanism of action of KB-R7943.

Quantitative Data Summary

The inhibitory potency of KB-R7943 varies across its different targets. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) from the literature.

| Target | Cell/System Type | IC50 / Ki (µM) | Reference |

| Reverse-mode NCX (NCXrev) | Cultured hippocampal neurons | 5.7 ± 2.1 | [8][9] |

| NMDA Receptor | Cultured hippocampal neurons | 13.4 ± 3.6 | [8][9] |

| Mitochondrial Respiration | Cultured hippocampal neurons | 11.4 ± 2.4 | [8][9] |

| Mitochondrial Ca2+ Uniporter (MCU) | Permeabilized HeLa cells | 5.5 ± 1.3 | [12] |

| Reverse-mode NCX | General | 0.7 | [11] |

Note: Values can vary depending on the experimental system and conditions.

Key Experimental Protocols

Elucidating the complex mechanism of KB-R7943 requires a combination of electrophysiological, biochemical, and cell imaging techniques.

Protocol: Measuring NCX Current using Patch-Clamp Electrophysiology

This protocol is foundational for directly assessing the inhibitory effect of a compound on the Na+/Ca2+ exchanger.

Objective: To measure the outward (reverse-mode) NCX current (INCX) and determine the inhibitory effect of KB-R7943.

Methodology:

-

Cell Preparation: Use a cell line expressing the desired NCX isoform (e.g., Xenopus oocytes injected with NCX1 cRNA) or primary cells like ventricular cardiomyocytes.[4]

-

Patch Configuration: Employ the giant excised patch-clamp technique in the inside-out configuration. This provides excellent control over the intracellular and extracellular solutions.

-

Solution Composition:

-

Pipette (Extracellular) Solution: Contains a defined concentration of Ca2+ (e.g., 1-5 mM) and is Na+-free to isolate the exchanger's activity.

-

Bath (Intracellular) Solution: Contains a defined concentration of Na+ (e.g., 100 mM) to activate the reverse mode and is Ca2+-free (buffered with EGTA).

-

-

Voltage Protocol: Apply a voltage ramp protocol (e.g., from +60 mV to -100 mV) to the patch. The outward current at positive potentials represents the reverse-mode NCX activity.[14]

-

Data Acquisition:

-

Record a baseline INCX in the control bath solution.

-

Perfuse the bath with a solution containing KB-R7943 at the desired concentration.

-

Record INCX in the presence of the inhibitor.

-

To confirm the measured current is from NCX, apply a non-specific blocker like NiCl2 (10 mM) at the end of the experiment to determine the Ni2+-sensitive difference current.[14]

-

-

Analysis: Compare the current amplitude before and after the application of KB-R7943 to quantify the percentage of inhibition.

Protocol: Assessing Mitochondrial Respiration using High-Resolution Respirometry

This protocol allows for the precise determination of a compound's effect on different components of the electron transport chain.

Objective: To determine if KB-R7943 inhibits mitochondrial respiration at Complex I or Complex II.

Methodology:

-

Sample Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat brain or liver) via differential centrifugation.

-

Instrumentation: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Add isolated mitochondria to the respirometer chamber containing a respiration buffer.

-

Complex I-linked Respiration: Add Complex I substrates like glutamate (10 mM) and malate (2 mM). After a stable signal is achieved, add ADP (e.g., 2.5 mM) to measure phosphorylating respiration (OXPHOS).

-

Inhibitor Titration: Titrate KB-R7943 in a stepwise manner to determine its effect on Complex I-driven respiration.

-

Complex II-linked Respiration: After assessing the effect on Complex I, add a Complex I inhibitor like rotenone (0.5 µM). Then, add the Complex II substrate succinate (10 mM) to measure Complex II-driven respiration.

-

Assess the effect of KB-R7943 on this succinate-supported respiration.

-

-

Analysis: A decrease in oxygen consumption after the addition of KB-R7943 in the presence of Complex I substrates, but not Complex II substrates, confirms its specific inhibitory action on Complex I.[8][9]

The following workflow diagram illustrates the SUIT protocol.

Caption: Experimental workflow for a SUIT respirometry protocol.

Conclusion and Future Directions

This compound (KB-R7943) is a seminal tool in the study of cellular calcium regulation. While its identity as a preferential inhibitor of reverse-mode NCX is well-established, its significant off-target effects on mitochondrial bioenergetics and other ion channels cannot be ignored.[8][9] For drug development professionals, this polypharmacology presents both a challenge and an opportunity. The lack of specificity complicates its direct therapeutic use, but its ability to simultaneously target multiple pathways involved in Ca2+-mediated cell death (NCX, NMDA receptors, MCU, mPTP) makes it a fascinating lead compound.

Future research should focus on developing analogues of KB-R7943 with greater selectivity for a single target.[5] Structure-activity relationship (SAR) studies could help disentangle the chemical motifs responsible for its action on the NCX versus its effects on mitochondrial proteins. Such highly selective tools would be invaluable for precisely dissecting the roles of these individual targets in both physiological and pathological processes, paving the way for more targeted and effective therapeutic interventions in diseases characterized by dysregulated calcium homeostasis.

References

-

Brustovetsky, N., et al. (2011). KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I. British Journal of Pharmacology, 162(1), 255-270. [Link]

-

Matsuda, T., et al. (2001). Pharmacology of KB-R7943: a Na+-Ca2+ exchange inhibitor. The Japanese Journal of Pharmacology, 85(4), 329-333. [Link]

-

Al-Khadra, A., et al. (2014). KB-R7943, a plasma membrane Na+/Ca2+ exchanger inhibitor, blocks opening of the mitochondrial permeability transition pore. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(1), 158-166. [Link]

-

Brustovetsky, N., et al. (2011). KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I. British Journal of Pharmacology, 162(1), 255-270. Available at: [Link]

-

Santo-Domingo, J., et al. (2007). The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter. British Journal of Pharmacology, 152(3), 359-369. [Link]

-

Elias, C. L., et al. (2001). Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences. American Journal of Physiology-Heart and Circulatory Physiology, 281(3), H1334-H1345. [Link]

-

ResearchGate. (n.d.). KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I | Request PDF. Retrieved from [Link]

-

Wu, S. N., et al. (2018). Inhibition of Voltage-Gated Na+ Currents Exerted by KB-R7943 (2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea), an Inhibitor of Na+-Ca2+ Exchanging Process. Molecules, 23(11), 2873. [Link]

-

Di Schiavi, E., et al. (2023). Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development. International Journal of Molecular Sciences, 24(18), 14199. [Link]

-

Jost, N., et al. (2017). Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias. British Journal of Pharmacology, 174(14), 2327-2343. [Link]

-

Iwamoto, T., et al. (2007). Na+/Ca2+ exchange inhibitors: a new class of calcium regulators. Cardiovascular & Hematological Disorders-Drug Targets, 7(3), 188-198. [Link]

-

Bentham Science. (n.d.). Na+/Ca2+ Exchange Inhibitors: A New Class of Calcium Regulators. Retrieved from [Link]

Sources

- 1. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Na+/Ca2+ Exchanger | Ion Pumps/Transporters | Tocris Bioscience [tocris.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of KB-R7943: a Na+-Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KB-R7943 mesylate | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 12. The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KB-R7943, a plasma membrane Na+/Ca2+ exchanger inhibitor, blocks opening of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of the 3-(2-Methoxybenzoyl)thiophene Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its presence in numerous pharmacologically active compounds and its ability to serve as a versatile scaffold for the synthesis of new therapeutic agents.[1][2][3] The 3-(2-Methoxybenzoyl)thiophene core, which combines the thiophene ring with a methoxy-substituted benzoyl group, represents a key pharmacophore. While this specific molecule is often a synthetic intermediate, its structural motifs are integral to derivatives exhibiting a wide spectrum of potent biological activities.[4][5][6] This guide provides an in-depth exploration of the primary therapeutic applications stemming from this core structure, focusing on the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to drug development professionals.

Antiproliferative Activity: Targeting Microtubule Dynamics

One of the most significant and well-documented biological activities of this compound derivatives, particularly the benzo[b]thiophene series, is their potent antiproliferative effect through the inhibition of tubulin polymerization.[7][8][9] These agents represent a promising class of antimitotic drugs for cancer therapy.

Mechanism of Action: Colchicine Site Inhibition

Derivatives based on the 2-(benzoyl)-benzo[b]thiophene skeleton act as microtubule depolymerizing agents.[7][10] They bind to the colchicine site on β-tubulin, preventing the polymerization of αβ-tubulin heterodimers into microtubules.[7][8] This disruption of microtubule dynamics is critical, as microtubules are essential components of the mitotic spindle required for cell division.[7][11] The inhibition of their formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[7][9][12]

Diagram: Mechanism of Tubulin Polymerization Inhibition

Caption: Thiophene derivatives bind to tubulin, blocking polymerization and disrupting the mitotic spindle, which leads to G2/M cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

Extensive research on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives has elucidated key structural features that govern their antiproliferative potency.[7][12]

-

The Benzoyl Moiety : The presence of a 3',4',5'-trimethoxy substitution pattern on the benzoyl ring is a critical feature, mimicking the trimethoxyphenyl ring of potent natural tubulin inhibitors like combretastatin A-4.[8][10]

-

The Benzo[b]thiophene Core : This larger heterocyclic system provides a rigid scaffold for optimal orientation of the key interacting groups. The position of additional methoxy groups on this ring system significantly impacts activity.[7]

-

Substitution at the 3-Position : Replacing an amino group at the 3-position of the benzo[b]thiophene ring with a hydrogen or a methyl group generally leads to a substantial increase in antiproliferative activity. The hydrophobic methyl group is often a superior surrogate for the 3-amino moiety.[7][13]

-

Methoxy Group Placement : On the benzo[b]thiophene ring, methoxy groups at the C-4, C-6, or C-7 positions tend to enhance activity, while substitution at the C-5 position is often detrimental.[7][12] The 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene derivative has emerged as a particularly potent compound, with IC50 values in the nanomolar range.[7]

Quantitative Data: Potency of Lead Compounds

The following table summarizes the antiproliferative activity (IC50) and tubulin polymerization inhibitory activity of key benzo[b]thiophene derivatives.

| Compound ID | 3-Position Substituent | Methoxy on Benzothiophene | Tubulin IC50 (µM) | Antiproliferative IC50 (nM) | Reference |

| 4g | -CH₃ | 4-OCH₃ | 0.67 | 16 - 23 | [7] |

| 4j | -CH₃ | 7-OCH₃ | 0.71 | 75 - 99 | [7] |

| 4e | -H | 7-OCH₃ | 0.58 | 75 - 99 | [7] |

| CA-4 | (Reference) | N/A | 1.0 | N/A | [7] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a standard method for assessing the inhibitory effect of a compound on microtubule assembly.

-

Reagent Preparation :

-

Purify tubulin from bovine brain via temperature-dependent assembly/disassembly cycles.

-

Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO. Colchicine is used as a positive control.

-

-

Assay Procedure :

-

In a 96-well plate, add the polymerization buffer.

-

Add varying concentrations of the test compound or control (e.g., colchicine, DMSO vehicle).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the polymerization by adding a solution of tubulin (final concentration ~10 µM) and GTP (1 mM) to each well.

-

-

Data Acquisition :

-

Immediately place the plate in a spectrophotometer equipped with a temperature controller set to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The change in absorbance correlates with the extent of tubulin polymerization.[11]

-

-

Analysis :

-

Calculate the rate of polymerization for each concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.[11]

-

Anticonvulsant and Antinociceptive Potential

Derivatives of the thiophene scaffold have been extensively investigated for their potential in treating neurological disorders, including epilepsy and neuropathic pain.[14][15]

Mechanism of Action: Modulation of Ion Channels

The anticonvulsant activity of many thiophene-based compounds is attributed to their interaction with neuronal voltage-gated sodium channels.[14] By binding to these channels (specifically, site 2), they can modulate ion flow and reduce neuronal hyperexcitability, which is a hallmark of epileptic seizures. Some derivatives also exhibit a balanced inhibition of L-type calcium channels, contributing to their broad spectrum of activity.[15] This dual-channel modulation is a desirable trait for new antiepileptic drugs.

Key Derivatives and In Vivo Efficacy

A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has demonstrated significant antiseizure properties in preclinical models.[14]

| Test Model | Description | ED₅₀ (mg/kg) for Lead Compound | Reference |

| MES Test | Maximal Electroshock: Models generalized tonic-clonic seizures. | 27.4 | [14] |

| 6 Hz Test | Models psychomotor (focal) seizures. | 30.8 | [14] |

| scPTZ Test | Subcutaneous Pentylenetetrazole: Models absence seizures. | Active at 100 mg/kg | [14] |

In addition to anticonvulsant effects, these compounds have shown significant analgesic activity in models of both inflammatory and neuropathic pain.[14]

Diagram: Anticonvulsant Screening Workflow

Caption: A typical workflow for evaluating the anticonvulsant properties of novel thiophene derivatives, from initial screening to mechanistic studies.

Anti-inflammatory Properties

The thiophene nucleus is a cornerstone in the design of anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[1][2] The presence of methoxy and benzoyl groups, as seen in the this compound core, is often associated with enhanced anti-inflammatory activity.[1]

Mechanism of Action: COX/LOX Enzyme Inhibition

The primary mechanism for the anti-inflammatory action of many thiophene derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][16] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-1 and/or COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.

Enzyme Inhibition Profile: Targeting Cytochrome P450 1A1

Thiophene derivatives have been identified as inhibitors of various enzymes, including the cytochrome P450 (CYP) family.[17] Specifically, they have shown inhibitory activity against CYP1A1, an enzyme involved in the metabolism of xenobiotics, including procarcinogens like polycyclic aromatic hydrocarbons (PAHs).[17][18][19]

Relevance and Mechanism

CYP1A1 can metabolically activate certain environmental pollutants into highly carcinogenic compounds.[18] Therefore, the inhibition of CYP1A1 is a recognized strategy for cancer chemoprevention. Thiophene-based molecules can inhibit CYP1A1 through different modes, including direct competitive inhibition or mechanism-based inactivation, where a metabolite of the inhibitor covalently binds to and deactivates the enzyme.[20][21] This inhibitory action prevents the activation of procarcinogens, reducing their carcinogenic potential.

Diagram: Role of CYP1A1 Inhibition in Chemoprevention

Caption: Thiophene-based inhibitors block the CYP1A1 enzyme, preventing the metabolic activation of procarcinogens and subsequent DNA damage.

Conclusion and Future Directions

The this compound core serves as an exceptionally valuable scaffold in modern drug discovery. While the core molecule itself is primarily a synthetic precursor, its derivatives have demonstrated potent and diverse biological activities. The most promising applications are in oncology, through the disruption of microtubule function, and in neurology, as novel anticonvulsant agents. The anti-inflammatory and enzyme-inhibiting properties further broaden their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent lead compounds, with the goal of advancing these promising molecules into clinical development. The versatility of the thiophene ring ensures that it will remain a focus of medicinal chemistry research for years to come.

References

-

Romagnoli, R., Baraldi, P. G., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5557-5567. [Link]

-

Romagnoli, R., Baraldi, P. G., et al. (2009). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(15), 5569-5579. [Link]

-

Romagnoli, R., Baraldi, P. G., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 45(12), 5557-5567. [Link]

-

Kim, S., et al. (2008). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Toxicol Res, 24(4), 239-246. [Link]

-

Romagnoli, R., Baraldi, P. G., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 51(21), 6845-6849. [Link]

-

Reddy, G. J., et al. (2011). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 3(3), 730-736. [Link]

-

Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. ResearchGate. [Link]

-

Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4147-4157. [Link]

-

Kovalenko, S., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. [Link]

-

López-García, M. P., Dansette, P. M., & Mansuy, D. (1994). Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid. Biochemistry, 33(1), 166-175. [Link]

-

Słoczyńska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 15(12), 1532. [Link]

-

Romagnoli, R., Baraldi, P. G., et al. (2010). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 45(12), 5673-5687. [Link]

-

Shimada, T., & Guengerich, F. P. (2007). Different mechanisms for inhibition of human cytochromes P450 1A1, 1A2, and 1B1 by polycyclic aromatic inhibitors. Molecular Pharmacology, 71(2), 434-442. [Link]

-

Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

-

Eureka. (n.d.). Synthesis method of drug intermediate 3-methoxy-2-thiophenecarboxaldehyde. Eureka. [Link]

- Jones, C. D., & Suarez, T. (1996). Process for the synthesis of benzo[b]thiophenes. U.S. Patent No. 5,569,772. Washington, DC: U.S.

- Jones, C. D., & Suarez, T. (2002). Process for the synthesis of benzo[b]thiophenes.

-

Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3326. [Link]

-

Srivastava, S., et al. (2012). Synthesis of Some New Thiophenes as Anti-inflammatory and Antimicrobial Agent. Trade Science Inc. [Link]

-

Boddupalli, S., et al. (2010). Sulforaphane and its analogues inhibit CYP1A1 and CYP1A2 activity induced by benzo[a]pyrene. Environmental and Molecular Mutagenesis, 51(2), 119-129. [Link]

- Amschler, H., & Wirth, K. (1993). Process for the preparation of 3-benzoyl benzofuran derivatives. U.S. Patent No. 5,266,711. Washington, DC: U.S.

-